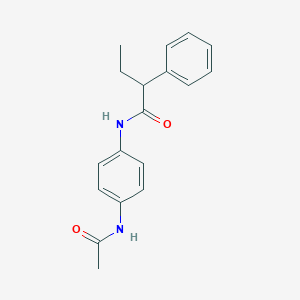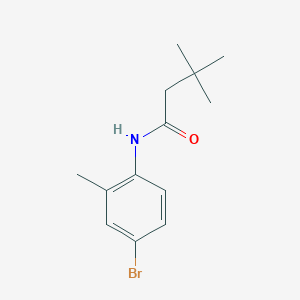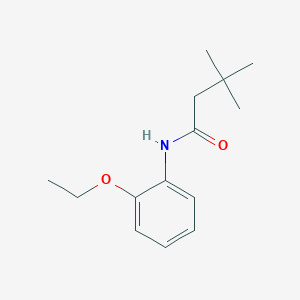![molecular formula C22H22N4O4S B297189 1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and migration in cancer cells. In autoimmune disorders, TAK-659 modulates the immune response by inhibiting the production of inflammatory cytokines and reducing the activation of B cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 inhibits the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation, survival, and migration. In autoimmune disorders, TAK-659 reduces the activation of B cells and the production of inflammatory cytokines, leading to the modulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its specificity for BTK, making it a potential treatment option for diseases that involve the BCR and FcR pathways. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be further studied in clinical trials.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to further study the efficacy and safety of TAK-659 in clinical trials for various diseases, including cancer and autoimmune disorders. Another direction is to investigate the potential combination therapy of TAK-659 with other targeted therapies or immunotherapies. Finally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is an area of active research.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor with potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising treatment option. However, further studies are needed to fully understand its mechanism of action, efficacy, and safety in clinical trials. The future directions for the research and development of TAK-659 are promising and could lead to the development of more effective treatments for cancer and autoimmune disorders.
Méthodes De Synthèse
TAK-659 can be synthesized using a multi-step process that involves the reaction of different reagents and catalysts. The synthesis starts with the reaction of 3,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 1-(3,4-dimethylphenyl)-2-ethoxycarbonyl-1,3-butadiene. This intermediate is then treated with thiosemicarbazide and triethylamine to form 1-(3,4-dimethylphenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione. Finally, the addition of 4-(2-furoyl)-1-piperazinecarboxylic acid hydrazide and acetic anhydride in the presence of pyridine produces TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing tumor size in animal models. TAK-659 has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C22H22N4O4S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(5E)-1-(3,4-dimethylphenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22N4O4S/c1-14-5-6-16(12-15(14)2)26-20(28)17(19(27)23-22(26)31)13-24-7-9-25(10-8-24)21(29)18-4-3-11-30-18/h3-6,11-13H,7-10H2,1-2H3,(H,23,27,31)/b17-13+ |
Clé InChI |
YJBKAUUHWGYAKZ-GHRIWEEISA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)